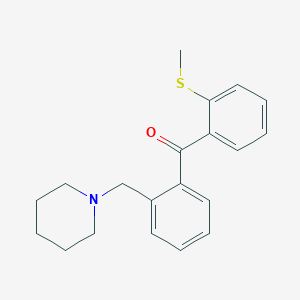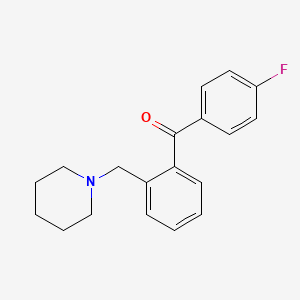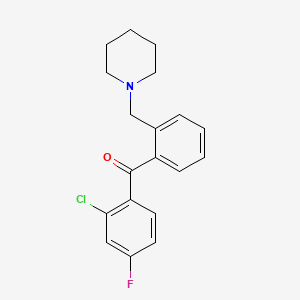![molecular formula C21H29NO5 B1327332 Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate CAS No. 898781-26-5](/img/structure/B1327332.png)
Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the first paper, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate. This suggests a multi-step synthetic route involving the formation of a bicyclic ring system and subsequent functionalization of the molecule . Although the target compound is not specifically mentioned, the synthesis of bicyclic and heterocyclic
Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry Applications
- Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate and its derivatives have been utilized in various chemical syntheses. For instance, a study demonstrated the use of related compounds in a three-component condensation process to create substances with potential in medicinal chemistry (Sabitov et al., 2020).
Environmental and Material Science
- In the field of environmental science, a derivative of this compound was used to synthesize a polymer for removing carcinogenic azo dyes and aromatic amines from water. This highlights its potential in water purification technologies (Akceylan, Bahadir, & Yılmaz, 2009).
Pharmaceutical Research
- Derivatives of Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate have shown promise in pharmaceutical research. A study synthesized new spirothiazolidinone derivatives and evaluated their antiviral activity, discovering strong activity against the influenza A/H3N2 virus and human coronavirus 229E, indicating their potential as antiviral agents (Apaydın et al., 2020).
Antibacterial Research
- Compounds related to Ethyl 5-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-5-oxovalerate were synthesized and showed significant antibacterial activity against various bacterial species. This research opens avenues for new antibacterial agents (Natarajan, Balachandravinayagam, Ganesan, & Selvaraju, 2021).
Biochemical Applications
- Another study highlighted the potential of related compounds in biochemical applications, specifically their role in the synthesis of spirocyclic compounds with interesting biological activities (Glushkov et al., 2011).
MRI Contrast Agent Development
- A study explored the use of derivatives of this compound in developing metal-free MRI contrast agents. These agents, based on electron spin properties, offer an alternative to traditional gadolinium-based agents and may reduce potential side effects (Shiraishi et al., 2019).
Propriétés
IUPAC Name |
ethyl 5-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO5/c1-2-25-20(24)9-5-8-19(23)18-7-4-3-6-17(18)16-22-12-10-21(11-13-22)26-14-15-27-21/h3-4,6-7H,2,5,8-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFMJMLERBHNDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643795 |
Source


|
| Record name | Ethyl 5-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-26-5 |
Source


|
| Record name | Ethyl 5-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-5-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 5-[2-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327253.png)
![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)








